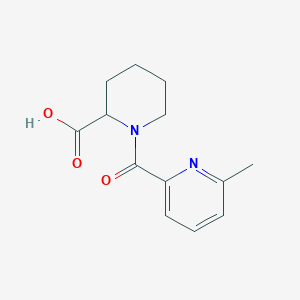![molecular formula C10H13N3O3S B6259823 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene CAS No. 153207-76-2](/img/new.no-structure.jpg)
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H13N3O3S. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research . The compound is characterized by the presence of an azido group, a sulfonyl group, and a methyl-substituted benzene ring.
Preparation Methods
The synthesis of 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene typically involves a multi-step process:
Starting Material: The synthesis begins with 4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 3-azidopropanol to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Scientific Research Applications
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in bioconjugation and labeling studies due to its reactive azido group.
Mechanism of Action
The mechanism of action of 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene involves its reactive functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.
Sulfonyl Group: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Molecular Targets: The compound can target specific biomolecules for labeling and conjugation studies.
Comparison with Similar Compounds
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene can be compared with similar compounds such as:
3-azidopropyl 4-methylbenzenesulfonate: Similar in structure but with different reactivity and applications.
4-methylbenzenesulfonyl azide: Lacks the propoxy group, leading to different chemical behavior.
1-azido-3-(4-methylphenylsulfonyl)propane: Similar functional groups but different connectivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
CAS No. |
153207-76-2 |
|---|---|
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



